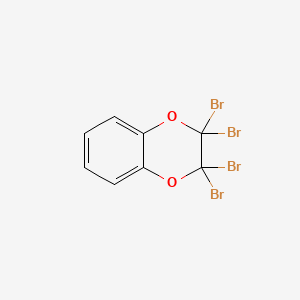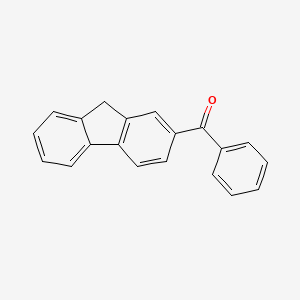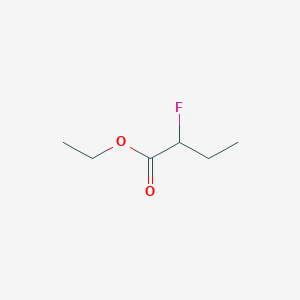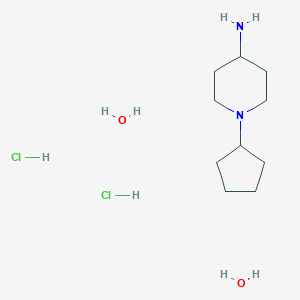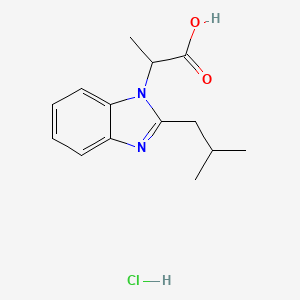
Triphenyllead bromide, 95%
Descripción general
Descripción
Triphenyllead bromide, 95% (TPLB-95) is an organobromine compound that is widely used in scientific research, particularly in the field of organic chemistry. It is a white, crystalline solid with a melting point of 97 °C and a boiling point of 343 °C. TPLB-95 is a versatile compound that can be used for a variety of applications, including synthesis, catalysis, and the study of reaction mechanisms.
Aplicaciones Científicas De Investigación
Triphenyllead bromide, 95% has a wide range of applications in scientific research. It is used as a catalyst in organic synthesis, as a reagent for the synthesis of organobromine compounds, and as a reagent for the study of reaction mechanisms. It is also used as an additive in the synthesis of polymers and other materials. Additionally, Triphenyllead bromide, 95% is used in the synthesis of pharmaceuticals, agrochemicals, and other compounds.
Mecanismo De Acción
Triphenyllead bromide, 95% is an organobromine compound that is used as a catalyst in organic synthesis. It acts as a Lewis acid, meaning that it can accept a pair of electrons from a Lewis base, such as a nucleophile. This reaction is known as a nucleophilic substitution reaction, and it is the basis for the synthesis of many organobromine compounds.
Biochemical and Physiological Effects
Triphenyllead bromide, 95% is not known to have any significant biochemical or physiological effects. It is not toxic and has not been found to have any adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using Triphenyllead bromide, 95% in laboratory experiments is its versatility. It can be used as a catalyst in organic synthesis, as a reagent for the synthesis of organobromine compounds, and as an additive in the synthesis of polymers and other materials. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that Triphenyllead bromide, 95% is sensitive to moisture and should be stored in a dry environment.
Direcciones Futuras
There are a number of potential future directions for Triphenyllead bromide, 95%. One possibility is to explore its use as a catalyst in the synthesis of pharmaceuticals, agrochemicals, and other compounds. Additionally, it could be used as a reagent for the study of reaction mechanisms, as well as for the synthesis of polymers and other materials. Finally, further research could be conducted to explore its potential applications in other fields, such as biochemistry and material science.
Métodos De Síntesis
Triphenyllead bromide, 95% can be synthesized by a two-step process. First, a solution of triphenyllead chloride (TPLCl) and bromine is heated in an inert atmosphere. This reaction produces triphenyllead bromide (TPLB). The second step involves the recrystallization of the TPLB in a solvent. This process yields Triphenyllead bromide, 95%, which is the desired product.
Propiedades
IUPAC Name |
bromo(triphenyl)plumbane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C6H5.BrH.Pb/c3*1-2-4-6-5-3-1;;/h3*1-5H;1H;/q;;;;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJLFYKFRSBDOTE-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Pb](C2=CC=CC=C2)(C3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrPb | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20301208 | |
| Record name | bromo(triphenyl)plumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
518 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo(triphenyl)plumbane | |
CAS RN |
894-06-4 | |
| Record name | Bromotriphenyllead(IV) | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141819 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | bromo(triphenyl)plumbane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20301208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







